

Application Notes and Protocols for Measuring Lipoxidase Activity in Crude Plant Extracts

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Compound of Interest

Compound Name: Lipoxidase

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipoxidases, also known as lipoxygenases (LOX), are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as linoleic and arachidonic acid, to produce hydroperoxides.[1] In plants, these enzymes are involved in various physiological processes, including growth, development, senescence, and responses to stress.[2] However, **lipoxidase** activity can also lead to undesirable effects in food products, such as the development of off-flavors and odors, and the degradation of pigments.[3][4] In the context of human health, lipoxygenases are implicated in inflammatory responses and have been linked to conditions like asthma and arthritis.[1][5] Therefore, the accurate measurement of **lipoxidase** activity in crude plant extracts is crucial for food quality assessment, understanding plant physiology, and for the screening of potential anti-inflammatory agents from natural sources.

This document provides detailed protocols for two common and reliable methods for determining **lipoxidase** activity in crude plant extracts: a direct spectrophotometric assay and a colorimetric assay.

Key Experimental Methods

Two primary methods for measuring **lipoxidase** activity in crude plant extracts are detailed below:

- **Spectrophotometric Assay:** This method directly measures the formation of conjugated diene hydroperoxides from a polyunsaturated fatty acid substrate, typically linoleic acid. The increase in absorbance at 234 nm is proportional to the enzyme activity.[6][7] This is a continuous assay that allows for the real-time monitoring of the reaction.
- **Colorimetric (Ferrous Oxidation-Xylenol Orange - FOX) Assay:** This is an endpoint assay that measures the accumulated lipid hydroperoxides.[3][4] The hydroperoxides oxidize ferrous ions (Fe^{2+}) to ferric ions (Fe^{3+}) under acidic conditions. The resulting ferric ions form a colored complex with xylenol orange, which can be quantified by measuring the absorbance in the visible range (around 550-560 nm).[3][8] This method is particularly suitable for high-throughput screening of **lipoxidase** inhibitors.[9]

Data Presentation

The following tables summarize representative quantitative data for **lipoxidase** activity and inhibition in various plant extracts.

Table 1: Specific Activity of **Lipoxidase** in Crude Extracts of Different Plants

Plant Source	pH Optimum	Temperature Optimum (°C)	Specific Activity (Units/mg protein)	Reference
Durum Wheat	5.0 and 6.5	40	42.37 ± 3.32	[10][11]
Basil	5.0 - 6.0	40	Not specified	[12]
Rosemary	6.0	40	Not specified	[12]
Sage	5.0 - 6.0	40	Not specified	[12]

Table 2: Inhibition of **Lipoxidase** Activity by Various Plant Extracts

Plant Extract	Solvent	Concentration (µg/mL)	% Inhibition	IC ₅₀ (µg/mL)	Reference
Agelaea borneensis (bark)	Not specified	-	> 70%	1.6	[8]
Chisocheton polyandrus (bark)	Not specified	-	> 70%	Not specified	[8]
Scandix pecten-veneris	Methanolic	900	77.49	Not specified	[5]
Eryngium planum (aerial parts)	50% Ethanol	-	-	31.30	[5]
Pituranthos chloranthus	Water	-	-	20	[5]
Garcinia hombroniana (leaves)	Ethyl acetate	-	-	0.134	[13]
Garcinia hombroniana (leaves)	n-hexane	-	-	2.052	[13]
Garcinia hombroniana (leaves)	Methanol	-	-	1.314	[13]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipoxidase Activity

This protocol is based on the principle of measuring the increase in absorbance at 234 nm resulting from the formation of conjugated dienes during the oxidation of linoleic acid.[6]

Materials and Reagents:

- Crude plant extract
- Sodium phosphate buffer (0.1 M, pH 6.0-9.0, depending on the plant source)[6][14]
- Linoleic acid substrate solution (10 mM sodium linoleate stock)[7]
- Tween 20
- Sodium hydroxide (NaOH, 0.5 M)
- UV-Vis Spectrophotometer
- Cuvettes (quartz recommended)
- Micropipettes and tips

Procedure:

- Preparation of Crude Plant Extract:
 - Homogenize fresh plant tissue (e.g., 1 g) in an ice-cold extraction buffer (e.g., 5 mL of 0.1 M sodium phosphate buffer, pH 7.0) containing protective agents like PVPP to remove phenolic compounds.[12]
 - Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20-30 minutes at 4°C.[2]
 - Collect the supernatant, which contains the crude enzyme extract, and keep it on ice. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
- Preparation of Substrate Solution (10 mM Sodium Linoleate):[7]

- In a light-protected flask, mix 78 μL of linoleic acid and 90 μL of Tween 20 with 10 mL of distilled water.[7]
- Slowly add 0.5 M NaOH dropwise while stirring until the solution becomes clear.[7]
- Bring the final volume to 25 mL with distilled water. Store aliquots at -20°C .[7]
- Enzyme Assay:
 - Set the spectrophotometer to read absorbance at 234 nm.
 - Prepare the reaction mixture in a cuvette by adding the appropriate volume of sodium phosphate buffer and the crude plant extract. The final volume is typically 1-3 mL.
 - Equilibrate the mixture to the desired reaction temperature (e.g., 25°C or 40°C).[12]
 - Initiate the reaction by adding a small volume of the linoleic acid substrate solution.
 - Immediately start monitoring the increase in absorbance at 234 nm for a period of 2-5 minutes, taking readings at regular intervals (e.g., every 15-30 seconds).[6]
- Calculation of Enzyme Activity:
 - Determine the rate of change in absorbance per minute ($\Delta A_{234}/\text{min}$) from the initial linear portion of the curve.
 - Calculate the **lipoxidase** activity using the Beer-Lambert law: Activity (U/mL) = $(\Delta A_{234}/\text{min}) / (\epsilon * l)$ Where:
 - ϵ (epsilon) is the molar extinction coefficient of the hydroperoxide product (for linoleic acid hydroperoxide, ϵ is approximately $25,000 \text{ M}^{-1}\text{cm}^{-1}$).[4]
 - l is the path length of the cuvette (usually 1 cm).
 - One unit (U) of **lipoxidase** activity is defined as the amount of enzyme that catalyzes the formation of 1 μmol of hydroperoxide per minute under the specified conditions.
 - The specific activity is expressed as U/mg of protein.

Protocol 2: Colorimetric (FOX) Assay for Lipoxidase Activity

This protocol is a discontinuous assay that measures the end-product of the **lipoxidase** reaction.^{[3][4]}

Materials and Reagents:

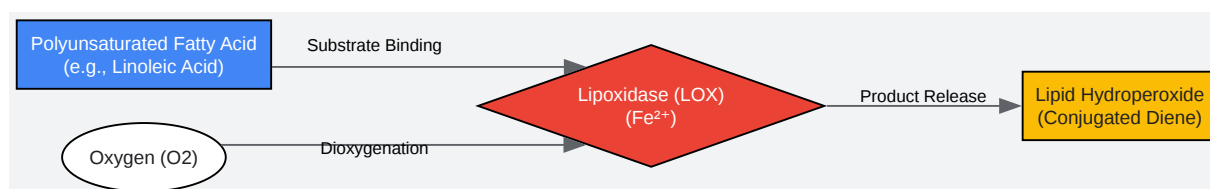
- Crude plant extract
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)^[8]
- Linoleic acid substrate solution
- FOX Reagent (prepare fresh):
 - Sulfuric acid (30 mM)
 - Xylenol orange (100 µM)
 - Ferrous sulfate (100 µM)
 - Methanol/water (9:1 v/v)^[8]
- Microplate reader (560 nm)
- 96-well microplate
- Incubator

Procedure:

- Preparation of Crude Plant Extract:
 - Prepare the crude plant extract as described in Protocol 1.
- Enzyme Reaction:

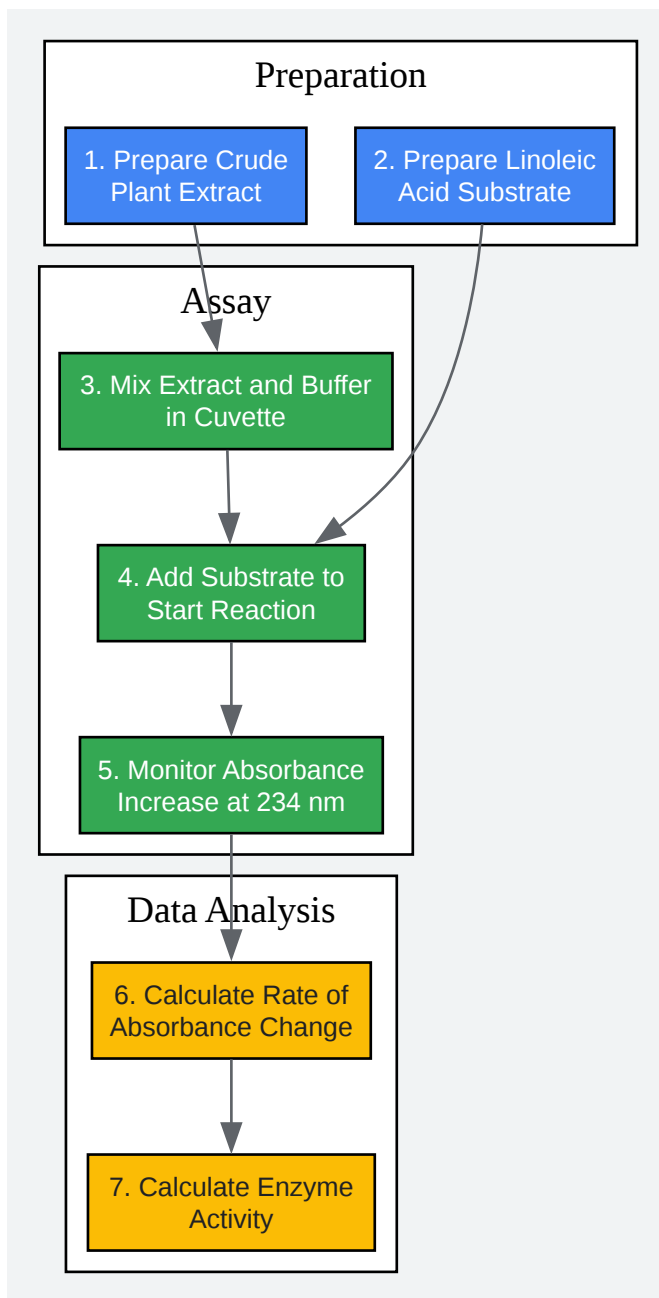
- In a 96-well microplate, pre-incubate a small volume of the crude plant extract (e.g., 20 μ L) with the reaction buffer at the desired temperature (e.g., 25°C) for a few minutes.[8]
- Initiate the reaction by adding the linoleic acid substrate (e.g., 50 μ L, final concentration 140 μ M).[8]
- Incubate the reaction mixture for a specific period (e.g., 20 minutes) in the dark.[8]
- Color Development and Measurement:
 - Terminate the enzymatic reaction by adding 100 μ L of the freshly prepared FOX reagent to each well.[8]
 - Incubate for 30 minutes at room temperature to allow for color development.
 - Measure the absorbance of the resulting colored complex at 560 nm using a microplate reader.[8]
- Controls and Calculation:
 - Blank: Prepare a blank for each sample by adding the FOX reagent before adding the substrate. This will account for any non-enzymatic hydroperoxide formation.
 - Control: A reaction without the enzyme extract should be included to measure the background oxidation of linoleic acid.
 - The **lipoxidase** activity is proportional to the difference in absorbance between the sample and the blank. A standard curve using known concentrations of hydrogen peroxide or a specific lipid hydroperoxide can be used for quantification.[8]

Visualizations



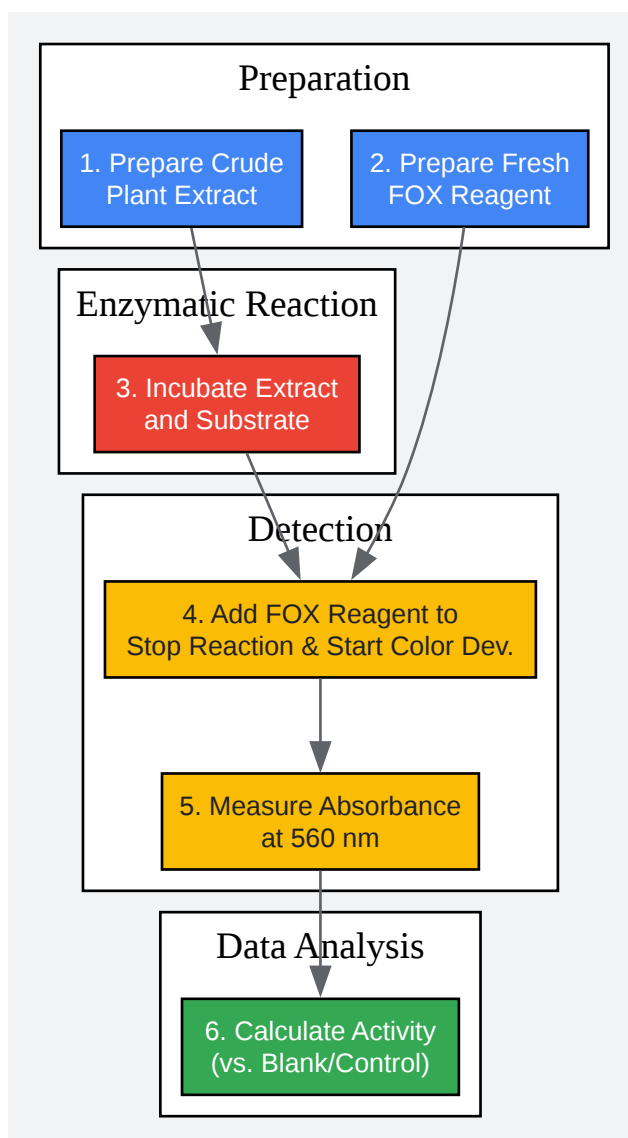
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Caption: Biochemical pathway of **lipoxidase**-catalyzed reaction.



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Caption: Workflow for the spectrophotometric **lipoxidase** assay.



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Caption: Workflow for the colorimetric (FOX) **lipoxygenase** assay.

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References

- 1. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.bio-technique.com [resources.bio-technique.com]
- 3. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylene orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Lipoxygenase activity determination [protocols.io]
- 8. tandfonline.com [tandfonline.com]
- 9. A colorimetric method for the determination of lipoxygenase activity suitable for use in a high throughput assay format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Spectrophotometric Approach for the Determination of Lipoxygenase Activity of Durum Wheat [cerealsgrains.org]
- 12. tandfonline.com [tandfonline.com]
- 13. phcogj.com [phcogj.com]
- 14. dergipark.org.tr [dergipark.org.tr]
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